molecular formula C11H9NO4 B1453181 methyl (2E)-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)acetate CAS No. 106660-13-3

methyl (2E)-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)acetate

Cat. No. B1453181
CAS RN: 106660-13-3
M. Wt: 219.19 g/mol
InChI Key: PSMQHDIICKBXEF-RMKNXTFCSA-N
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Description

Methyl acetate, also known as MeOAc, acetic acid methyl ester or methyl ethanoate, is a carboxylate ester with the formula CH3COOCH3 . It is a flammable liquid with a characteristically pleasant smell reminiscent of some glues and nail polish removers .


Synthesis Analysis

Methyl acetate is produced industrially via the carbonylation of methanol as a byproduct of the production of acetic acid . Methyl acetate also arises by esterification of acetic acid with methanol in the presence of strong acids such as sulfuric acid .


Molecular Structure Analysis

Methyl acetate is a Lewis base that forms 1:1 adducts with a variety of Lewis acids. It is classified as a hard base and is a base in the ECW model with EB =1.63 and CB = 0.95 .


Chemical Reactions Analysis

In the esterification kinetics of acetic acid with methanol, three different kinetic models were applied to the experimental data, the best fit being the Eley – Rideal mechanism .


Physical And Chemical Properties Analysis

Methyl acetate is a flammable liquid with a characteristically pleasant smell reminiscent of some glues and nail polish removers . It is a Lewis base that forms 1:1 adducts with a variety of Lewis acids .

Scientific Research Applications

1. Importance in Organic Synthesis and Biological Activities

Methyl (2E)-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)acetate and its related compounds are significant in organic chemistry due to their utility in synthesizing a wide range of bioactive molecules. For instance, benzoxazinoids, including benzoxazinones and benzoxazolinones, are specialized metabolites found in several important crops like maize and wheat, exhibiting roles in allelopathy and defense against biological threats. The backbone of these compounds, the 1,4-benzoxazin-3-one structure, is particularly noted for its potential as a scaffold in designing new antimicrobial agents, showcasing activities against pathogenic fungi and bacteria (de Bruijn, Gruppen, & Vincken, 2018). Additionally, the synthesis of benzoxazines and their derivatives plays a crucial role in medicinal chemistry, offering a variety of biological activities like antimicrobial, antioxidant, and anticancer properties, thus highlighting their importance as privileged scaffolds in drug development (Tang, Tan, Chen, & Wan, 2022).

2. Potential in Antimicrobial and Antifungal Applications

Exploring the antimicrobial potential of benzoxazinoids further, the derivatives of the 1,4-benzoxazin-3-one have been demonstrated to lack significant potency as standalone antimicrobial agents. However, synthetic derivatives of this scaffold have shown potent antimicrobial activities, suggesting its utility in the development of novel antimicrobial compounds. This indicates the significance of the molecular structure in mediating biological activities and offers a pathway for designing antimicrobial agents with lower minimum inhibitory concentration (MIC) values, emphasizing the role of structural manipulation in enhancing biological efficacy (de Bruijn, Gruppen, & Vincken, 2018).

3. Role in Plant Defense Mechanisms

The synthesis and application of benzoxazinoids extend beyond medicinal chemistry, playing a critical role in the plant defense mechanism. These compounds serve as natural defense metabolites in certain plants, deterring pests and inhibiting the growth of competing plant species through allelopathy. The diversity in the biological activities of benzoxazinoids, including insecticidal and antimicrobial effects, underscores the ecological significance of these compounds. The understanding of benzoxazinoids' biosynthesis and their functional roles in plants not only enhances our knowledge of plant biology but also opens avenues for agricultural applications, such as developing natural pest deterrents and improving crop resistance to diseases (de Bruijn, Gruppen, & Vincken, 2018).

Mechanism of Action

The key step of the mechanism of the ylide reaction is the nucleophilic addition of the .

Safety and Hazards

Methyl acetate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as Flammable liquids, Serious Eye Damage/Eye Irritation, Specific target organ toxicity (single exposure). Target Organs - Central nervous system (CNS) .

Future Directions

Methyl acetate has wide applications in the production of solvents, perfumes, surfactants, emulsifiers, biodiesel fuels, and surface-active agents . The options explored include operation in different batch operating units and use of different molar ratios of reactants .

properties

IUPAC Name

methyl (2E)-2-(3-oxo-4H-1,4-benzoxazin-2-ylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-15-10(13)6-9-11(14)12-7-4-2-3-5-8(7)16-9/h2-6H,1H3,(H,12,14)/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSMQHDIICKBXEF-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C1C(=O)NC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/1\C(=O)NC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501132881
Record name Acetic acid, (3,4-dihydro-3-oxo-2H-1,4-benzoxazin-2-ylidene)-, methyl ester, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501132881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

106660-13-3
Record name Acetic acid, (3,4-dihydro-3-oxo-2H-1,4-benzoxazin-2-ylidene)-, methyl ester, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106660-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, (3,4-dihydro-3-oxo-2H-1,4-benzoxazin-2-ylidene)-, methyl ester, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501132881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl (2E)-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)acetate
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methyl (2E)-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)acetate
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methyl (2E)-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)acetate
Reactant of Route 4
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methyl (2E)-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)acetate
Reactant of Route 5
methyl (2E)-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)acetate
Reactant of Route 6
methyl (2E)-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)acetate

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